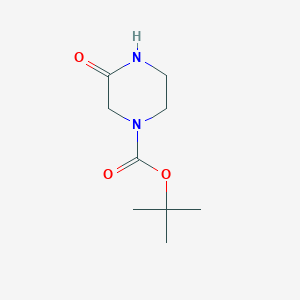

4-Boc-2-Oxopiperazine

Description

The exact mass of the compound 1-Boc-3-oxopiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 3-oxopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-5-4-10-7(12)6-11/h4-6H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCMLWBBLOASUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390102 | |

| Record name | 1-Boc-3-oxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76003-29-7 | |

| Record name | 1-Boc-3-oxopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3-oxopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Boc-2-Oxopiperazine: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Synthesis, Characterization, and Application of 4-Boc-2-Oxopiperazine (CAS No. 76003-29-7), a Key Building Block in Modern Medicinal Chemistry.

Introduction

This compound, also known by its synonym tert-butyl 3-oxopiperazine-1-carboxylate, is a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its rigid, piperazinone core, combined with the versatile Boc-protecting group, makes it an invaluable intermediate in the synthesis of complex molecules, particularly within the pharmaceutical industry. The piperazine (B1678402) moiety is a well-established pharmacophore found in numerous FDA-approved drugs, where it often imparts favorable physicochemical properties such as improved solubility and metabolic stability.[1][2] This guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthetic protocols, spectroscopic data, and its application in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Chemical Structure and Properties

The nomenclature of this compound can vary based on the numbering of the piperazine ring. Both "this compound" and "1-Boc-3-oxopiperazine" refer to the same chemical entity. For clarity, this guide will primarily use the name this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 76003-29-7[3][4][5] |

| Molecular Formula | C₉H₁₆N₂O₃[3][5] |

| Molecular Weight | 200.23 g/mol [3][5] |

| IUPAC Name | tert-butyl 3-oxopiperazine-1-carboxylate[6] |

| Synonyms | 1-Boc-3-oxopiperazine, N-Boc-3-oxopiperazine, 1-(tert-Butoxycarbonyl)-3-oxopiperazine[5] |

| SMILES | CC(C)(C)OC(=O)N1CCNC(=O)C1[6] |

| InChIKey | FCMLWBBLOASUSO-UHFFFAOYSA-N[5][6] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [5][6] |

| Melting Point | 156-160 °C | [5] |

| Boiling Point | 359.1 °C (at 760 mmHg) | [5] |

| Density | 1.1 g/cm³ | [5] |

| LogP | 0.3533 (Predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 58.64 Ų (Predicted) | [3] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below is a summary of its key spectral data.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 6.41 (br s, 1H, -NH), 4.10 (s, 2H, -N-CH₂-C=O), 3.64 (t, J = 5 Hz, 2H, -BocN-CH₂-), 3.35-3.44 (m, 2H, -CH₂-NH-), 1.48 (s, 9H, -C(CH₃)₃)[5] |

| ¹³C NMR (Predicted) | δ (ppm): ~168-172 (Amide C=O), ~155 (Carbamate C=O), ~80 (Quaternary Boc C), ~40-50 (Piperazine CH₂ groups), ~28 (Boc CH₃) |

| Mass Spectrometry (Predicted) | Adducts [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ with m/z values of 201.12, 223.11, and 218.15 respectively.[6] |

| Infrared (IR) (Predicted) | Characteristic peaks expected around 3200-3400 cm⁻¹ (N-H stretch), ~1700 cm⁻¹ (Boc C=O stretch), and ~1650 cm⁻¹ (Amide C=O stretch). |

Experimental Protocols: Synthesis of this compound

The most common and straightforward synthesis involves the N-acylation of the commercially available piperazin-2-one (B30754) with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Protocol 1: Direct Boc-Protection

This protocol is valued for its simplicity and high yield.

Materials:

-

Piperazin-2-one

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Deionized water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve piperazin-2-one (1.0 eq) in dichloromethane (approx. 0.2 M).

-

To this solution, add di-tert-butyl dicarbonate (1.1 eq).

-

Stir the reaction mixture at room temperature for 3-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Upon completion, dilute the reaction mixture with additional dichloromethane.

-

Wash the organic layer with deionized water to remove any water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield this compound as a white solid. The product is often obtained in quantitative yield and high purity.[5]

Protocol 2: Base-Catalyzed Boc-Protection

This method utilizes a base catalyst, which can be beneficial in specific laboratory settings.

Materials:

-

Piperazin-2-one

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (TEA)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

5% Citric acid solution

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a flask under an ice-water bath, dissolve piperazin-2-one (1.0 eq), triethylamine (2.0 eq), and a catalytic amount of DMAP in dichloromethane.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in dichloromethane to the cooled mixture.

-

Stir the reaction for 1 hour in the ice-water bath, then allow it to warm to room temperature and stir for an additional 4-5 hours.

-

Dilute the mixture with dichloromethane.

-

Sequentially wash the organic layer with water, 5% citric acid solution, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1629229-82-8|(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 6. PubChemLite - Tert-butyl 3-oxopiperazine-1-carboxylate (C9H16N2O3) [pubchemlite.lcsb.uni.lu]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Boc-2-oxopiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-2-oxopiperazine, also known as tert-butyl 3-oxopiperazine-1-carboxylate, is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid piperazinone core, combined with the versatile Boc-protecting group, makes it a valuable intermediate for the synthesis of a wide array of complex molecules, including potent therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, guiding reaction optimization, purification strategies, and the design of novel drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols for their determination.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₃ | [1] |

| Molecular Weight | 200.23 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 156-160 °C | [2] |

| Boiling Point | 359.1 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Refractive Index | 1.480 | [2] |

| Polar Surface Area (PSA) | 58.6 Ų | [2] |

| LogP (calculated) | 0.2 - 0.3533 | [1][2] |

| pKa (predicted) | No experimental data found. Predicted values for similar N-Boc piperazines suggest a pKa around 8.45 for the unprotonated piperazine (B1678402) nitrogen, though this will be influenced by the oxo group. | [3] |

| Solubility | Soluble in DMSO. | [3] |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of dry this compound is finely ground using a mortar and pestle.

-

The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the compound into the tube, typically to a height of 2-3 mm.

-

The capillary tube is then inverted and tapped gently to ensure the sample is tightly packed at the bottom.

-

The packed capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary determination.

-

Once an approximate melting range is observed, the apparatus is allowed to cool.

-

A fresh sample is prepared, and the temperature is raised rapidly to about 15-20 °C below the approximate melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting point range is reported as T₁-T₂.

Determination of Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

Apparatus:

-

Vials or test tubes

-

Vortex mixer

-

Analytical balance

-

A selection of solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, DMSO)

Procedure for Qualitative Solubility:

-

Add a small, accurately weighed amount of this compound (e.g., 1-5 mg) to a vial.

-

Add a measured volume of the chosen solvent (e.g., 1 mL) to the vial.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid. The compound is classified as soluble, partially soluble, or insoluble.

Procedure for Quantitative Solubility (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, against a calibration curve of known concentrations.

Determination of pKa by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like this compound, the pKa of its conjugate acid can be determined by titrating a solution of the compound with a strong acid and monitoring the pH change.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

Procedure:

-

A known amount of this compound is dissolved in a known volume of deionized water. A co-solvent may be necessary if the compound's water solubility is low.

-

The initial pH of the solution is recorded.

-

The solution is titrated with the standardized HCl solution, added in small, precise increments from the burette.

-

After each addition of the titrant, the solution is stirred to ensure homogeneity, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of HCl added.

-

The pKa can be determined from the pH at the half-equivalence point. For a more accurate determination, the first or second derivative of the titration curve can be used to precisely locate the equivalence point.

Determination of LogP (Octanol-Water Partition Coefficient)

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure (Shake-Flask Method):

-

A known amount of this compound is dissolved in one of the pre-saturated solvents (e.g., water).

-

A known volume of the second pre-saturated solvent (n-octanol) is added to create a two-phase system.

-

The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases until equilibrium is reached.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

Aliquots are carefully taken from both the aqueous and the octanol (B41247) layers.

-

The concentration of this compound in each phase is determined by a suitable analytical method like HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is then calculated as the base-10 logarithm of P.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a new batch of this compound.

Conclusion

The physicochemical properties of this compound presented in this guide provide essential data for its application in synthetic and medicinal chemistry. The outlined experimental protocols offer a standardized approach for the in-house determination and verification of these critical parameters. A comprehensive characterization of this and other building blocks is fundamental to ensuring the reproducibility of synthetic procedures and the successful development of novel chemical entities. While some properties like pKa and detailed solubility profiles would benefit from further experimental investigation, the data herein serves as a robust foundation for researchers and drug development professionals working with this versatile intermediate.

References

A Technical Guide to 4-Boc-2-Oxopiperazine: Commercial Availability, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Boc-2-oxopiperazine (tert-butyl 3-oxopiperazine-1-carboxylate), a key building block in medicinal chemistry and organic synthesis. This document details its commercial availability from various suppliers, presents key quantitative data, and outlines detailed experimental protocols for its synthesis. Furthermore, this guide includes visualizations of a typical sourcing workflow and a common synthetic pathway to aid in research and development processes.

Commercial Availability

This compound is readily available from a multitude of chemical suppliers worldwide, ensuring a stable supply chain for research and development needs. The compound is marketed under various synonyms, including tert-butyl 3-oxopiperazine-1-carboxylate and 1-Boc-3-oxopiperazine. Below is a summary of its availability from prominent suppliers.

| Supplier | Product Name(s) | CAS Number | Purity | Available Quantities |

| Thermo Scientific Chemicals | 4-N-BOC-2-oxo-piperazine, 97% | 76003-29-7 | 97% | 1 g, 5 g |

| Sigma-Aldrich | 1-Boc-3-oxopiperazine | 76003-29-7 | 98% | Custom Quantities |

| TCI America | tert-Butyl 3-Oxopiperazine-1-carboxylate | 76003-29-7 | >98.0% (GC) | 1 g, 5 g |

| ChemScene | This compound | 76003-29-7 | ≥97% | Custom Quantities |

| Chem-Impex | tert-Butyl 3-oxopiperazine-1-carboxylate | 76003-29-7 | ≥ 98% (GC) | Custom Quantities |

| SHANGHAI T&W PHARMACEUTICAL CO., LTD. | tert-butyl 3-oxopiperazine-1-carboxylate | 76003-29-7 | 99.3% | Bulk Quantities |

| SAS Applied Research & Lab Materials Pvt. (via Echemi) | 4-N-Boc-2-oxo-piperazine | 76003-29-7 | Not Specified | Inquire |

Quantitative Data

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in experimental settings. The following table summarizes key quantitative data gathered from various commercial and technical sources.

| Property | Value | Source(s) |

| Chemical Identifiers | ||

| CAS Number | 76003-29-7 | [1][2] |

| Molecular Formula | C₉H₁₆N₂O₃ | [2] |

| Molecular Weight | 200.23 g/mol | [2] |

| InChI Key | FCMLWBBLOASUSO-UHFFFAOYSA-N | |

| SMILES | CC(C)(C)OC(=O)N1CCNC(=O)C1 | |

| Physical Properties | ||

| Appearance | White to off-white or light yellow crystalline powder | [1][3][4] |

| Melting Point | 156-164 °C | [1][3][4] |

| Boiling Point | 359.1 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Spectroscopic Data | ||

| Infrared Spectrum | Conforms to structure | [4] |

| Purity | ||

| Assay | ≥96.0% (GC) to 99.3% | [4] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of 2-oxopiperazine (piperazin-2-one) with a Boc-anhydride. Below are two detailed methodologies adapted from publicly available procedures.

Method 1: Synthesis in Dichloromethane (B109758)

This protocol describes the synthesis of this compound using di-tert-butyl dicarbonate (B1257347) in dichloromethane at room temperature.

Materials:

-

Piperazin-2-one (B30754) (1.0 equivalent)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve piperazin-2-one (1.037 g, 10.4 mmol) in 52 mL of dichloromethane.

-

To the solution, add di-tert-butyl dicarbonate (2.5 g, 11.4 mmol).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until complete consumption of the starting material is observed.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with deionized water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Method 2: Synthesis with Triethylamine and DMAP Catalysis

This method employs a base (triethylamine) and a catalyst (4-dimethylaminopyridine) to facilitate the reaction.

Materials:

-

Piperazin-2-one (1.0 equivalent, 10.0 g, 100 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05 equivalents, 22.9 g, 105 mmol)

-

Triethylamine (2.0 equivalents, 20.2 g, 200 mmol)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount, 50 mg)

-

Dichloromethane (DCM) (250 mL)

-

Water, 5% citric acid, dilute hydrochloric acid, saturated sodium bicarbonate solution, brine

Procedure:

-

In a flask, dissolve piperazin-2-one, triethylamine, and DMAP in dichloromethane.

-

Cool the mixture in an ice-water bath.

-

Slowly add di-tert-butyl dicarbonate to the cooled solution.

-

Stir the resulting mixture for 1 hour in the ice-water bath.

-

Remove the ice bath and continue stirring at room temperature for an additional 4.5 hours.

-

Dilute the mixture with an additional 250 mL of dichloromethane.

-

Sequentially wash the organic layer with water (200 mL), 5% citric acid (200 mL), dilute hydrochloric acid (200 mL), saturated sodium bicarbonate solution (20 mL), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to obtain the final product.

Visualizations

The following diagrams illustrate key workflows and pathways relevant to the procurement and synthesis of this compound.

Logical Workflow for Sourcing Chemical Intermediates

Caption: A logical workflow for sourcing and qualifying a chemical intermediate.

Synthesis Pathway of 4-Boc-2-Oxopiperazinedot

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-Oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-oxopiperazine-1-carboxylate, also known as 1-Boc-3-oxopiperazine, is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical development.[1] Its rigid piperazinone core, combined with the versatile Boc protecting group, makes it a valuable intermediate for the synthesis of a wide array of complex molecules, including enzyme inhibitors and receptor modulators.[1][] The piperazine (B1678402) moiety is a common scaffold in many approved drugs due to its favorable pharmacokinetic properties. This guide provides a comprehensive overview of the primary synthetic routes to tert-butyl 3-oxopiperazine-1-carboxylate, complete with detailed experimental protocols, quantitative data, and workflow visualizations.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 3-oxopiperazine-1-carboxylate is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₃ | [] |

| Molecular Weight | 200.23 g/mol | [][3] |

| Melting Point | 156-160 °C | [4] |

| Boiling Point | 359.1 ± 35.0 °C (Predicted) | [] |

| Density | 1.129 ± 0.06 g/cm³ (Predicted) | [] |

| Appearance | White to off-white crystalline powder | [5] |

| CAS Number | 76003-29-7 | [3] |

Spectroscopic Data

Key spectroscopic data for the characterization of tert-butyl 3-oxopiperazine-1-carboxylate are provided below.

| Technique | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 1.48 (s, 9H), 3.35-3.44 (m, 2H), 3.64 (t, J = 5 Hz, 2H), 4.10 (s, 2H), 6.41 (br s, 1H) | [4] |

Synthetic Routes

The most prevalent and efficient methods for the synthesis of tert-butyl 3-oxopiperazine-1-carboxylate commence with the starting material piperazin-2-one (B30754). Two primary variations of this approach are detailed below, along with an alternative route starting from diethanolamine (B148213).

Method 1: Direct Boc Protection of Piperazin-2-one

This method involves the direct reaction of piperazin-2-one with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in a suitable solvent. It is a straightforward approach that can provide the product in high yield.

-

Reaction Setup: In a round-bottom flask, dissolve piperazin-2-one (1.0 g, 10.0 mmol) in dichloromethane (50 mL).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (2.4 g, 11.0 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with dichloromethane and wash with deionized water.

-

Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.[4]

| Parameter | Value | Reference |

| Starting Material | Piperazin-2-one | [4] |

| Reagent | Di-tert-butyl dicarbonate | [4] |

| Solvent | Dichloromethane | [4] |

| Reaction Time | 3 hours | [4] |

| Temperature | Room Temperature | [4] |

| Yield | Quantitative | [4] |

Method 2: Base-Catalyzed Boc Protection of Piperazin-2-one

This variation employs a base, such as triethylamine (B128534) (TEA), and a catalyst, like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction. This method can lead to a more controlled reaction and high yields.

-

Reaction Setup: In a round-bottom flask, dissolve piperazin-2-one (10.0 g, 100 mmol), triethylamine (20.2 g, 200 mmol), and 4-dimethylaminopyridine (50 mg) in dichloromethane (250 mL).

-

Cooling: Cool the solution in an ice-water bath.

-

Reagent Addition: Slowly add di-tert-butyl dicarbonate (22.9 g, 105 mmol) to the cooled solution.

-

Reaction: Stir the mixture for 1 hour in the ice-water bath, followed by 4.5 hours of stirring at room temperature.

-

Work-up: Dilute the reaction mixture with dichloromethane (250 mL) and sequentially wash with water (200 mL), 5% citric acid (200 mL), dilute hydrochloric acid (200 mL), saturated sodium bicarbonate solution (20 mL), and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[5]

| Parameter | Value | Reference |

| Starting Material | Piperazin-2-one | [5] |

| Reagent | Di-tert-butyl dicarbonate | [5] |

| Base/Catalyst | Triethylamine, 4-DMAP | [5] |

| Solvent | Dichloromethane | [5] |

| Reaction Time | 5.5 hours | [5] |

| Temperature | 0 °C to Room Temperature | [5] |

| Yield | 90% | [5] |

Alternative Route: Synthesis from Diethanolamine

An alternative synthetic pathway to N-Boc protected piperazines, which can be adapted for the synthesis of the 3-oxo derivative, starts from diethanolamine. This multi-step process involves chlorination, Boc protection, and subsequent cyclization.

This route, while more complex, offers an alternative starting from readily available and inexpensive materials.[6] The final cyclization step would need to be adapted to introduce the 3-oxo functionality.

Conclusion

The synthesis of tert-butyl 3-oxopiperazine-1-carboxylate is most commonly and efficiently achieved through the Boc protection of piperazin-2-one. The choice between the direct and base-catalyzed methods may depend on the desired reaction control and scale. The direct method offers simplicity and quantitative yields on a smaller scale, while the base-catalyzed method provides high yields for larger-scale synthesis. The alternative route from diethanolamine presents a viable, albeit more lengthy, option from different starting materials. This guide provides researchers and drug development professionals with the necessary information to select and perform the most suitable synthesis for their specific needs.

References

Spectroscopic Profile of 4-Boc-2-oxopiperazine: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for 4-Boc-2-oxopiperazine (tert-butyl 2-oxo-4-piperazinecarboxylate). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete, publicly available dataset for this specific molecule is not available, this guide presents expected values based on the analysis of closely related structures and general spectroscopic principles.

Data Presentation

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are estimations derived from spectroscopic data of similar Boc-protected piperazine (B1678402) and piperidine (B6355638) derivatives.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | m | 2H | -CH₂-N(Boc)- |

| ~3.4 - 3.6 | m | 2H | -N(H)-CH₂- |

| ~3.2 - 3.4 | s (broad) | 2H | -CO-CH₂-N(Boc)- |

| ~1.45 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ ppm) | Assignment |

| ~168 | C=O (amide) |

| ~154 | C=O (Boc) |

| ~80 | -C (CH₃)₃ |

| ~50-55 | -C H₂-N(Boc)- |

| ~45-50 | -N(H)-C H₂- |

| ~40-45 | -CO-C H₂-N(Boc)- |

| ~28 | -C(C H₃)₃ |

Solvent: CDCl₃

Table 3: Expected IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~2975, 2930 | Strong | C-H Stretch (alkyl) |

| ~1690 | Strong | C=O Stretch (Boc carbonyl) |

| ~1670 | Strong | C=O Stretch (amide carbonyl) |

| ~1480, 1450 | Medium | C-H Bend (alkyl) |

| ~1365 | Medium | C-H Bend (tert-butyl) |

| ~1250, 1170 | Strong | C-O Stretch (ester) |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion |

| 201.1239 | [M+H]⁺ |

| 223.1058 | [M+Na]⁺ |

| 145.0820 | [M-C₄H₈+H]⁺ (loss of isobutylene) |

| 101.0715 | [M-Boc+H]⁺ |

Molecular Formula: C₉H₁₆N₂O₃[1] Molecular Weight: 200.23 g/mol [1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[2][3][4] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[2] The final sample height in the tube should be between 4.0 and 5.0 cm.[3] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.[5]

-

Data Acquisition : The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.[3] Shimming is performed to optimize the homogeneity of the magnetic field, which maximizes resolution and minimizes peak broadening.[3] The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[3] A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing : The acquired FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method) : A small amount of solid this compound is dissolved in a volatile solvent like methylene (B1212753) chloride or acetone.[6] A drop of this solution is placed onto a salt plate (e.g., NaCl or KBr).[6] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[6]

-

Data Acquisition : The salt plate is mounted in the sample holder of the FT-IR spectrometer.[6] A background spectrum of the clean, empty salt plate is first recorded. The sample spectrum is then acquired. The instrument passes a beam of infrared radiation through the sample, and the detector measures the amount of light absorbed at each frequency.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, typically after being separated by a chromatographic method like gas chromatography (GC) or liquid chromatography (LC). For a non-volatile compound like this compound, electrospray ionization (ESI) is a suitable method. The sample, dissolved in an appropriate solvent, is sprayed through a high-voltage needle, creating charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are released into the gas phase.

-

Mass Analysis : The generated ions are accelerated by an electric field and guided into a mass analyzer. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[7]

-

Detection : A detector at the end of the mass analyzer records the abundance of ions at each m/z value.[7] The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which allows for the calculation of the elemental composition.

Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. chemscene.com [chemscene.com]

- 2. 1629229-82-8|(R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate|BLD Pharm [bldpharm.com]

- 3. rsc.org [rsc.org]

- 4. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 5. (R)-tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | C10H18N2O3 | CID 10584738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. tert-Butyl carbazate(870-46-2) 1H NMR spectrum [chemicalbook.com]

Data Presentation: Solubility of 4-Boc-2-Oxopiperazine

An In-Depth Technical Guide to the Solubility of 4-Boc-2-Oxopiperazine

For researchers, scientists, and drug development professionals, understanding the solubility of this compound (tert-butyl 3-oxopiperazine-1-carboxylate) is crucial for its application in synthesis, purification, and formulation. This technical guide provides a comprehensive overview of its solubility in common laboratory solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

| Solvent Name | Solvent Type | Qualitative Solubility |

| Dichloromethane (DCM) | Polar Aprotic | Soluble |

| Methanol (MeOH) | Polar Protic | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] |

| Water | Polar Protic | Less Soluble |

Note: For a structurally related compound, 1-Boc-3-oxopiperazine, a solubility of 25 mg/mL in DMSO has been reported, which may serve as a useful reference point.

Experimental Protocols: Determining Solubility

A standard and widely accepted method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[2][3][4][5] This method involves equilibrating a suspension of the solid compound in the solvent of interest and then measuring the concentration of the dissolved solute in the supernatant.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, water, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical technique

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath on an orbital shaker. The temperature should be controlled, typically at 25 °C or 37 °C, depending on the application.

-

Agitate the suspension for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

-

Phase Separation:

-

After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant using a syringe filter. This step must be performed quickly and at the same temperature as the equilibration to avoid any changes in solubility.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the original saturated solution by applying the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to 4-Boc-2-Oxopiperazine

For Immediate Release

HYDERABAD, India – In the intricate world of pharmaceutical development, the strategic use of versatile synthetic intermediates is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl 3-oxopiperazine-1-carboxylate, commonly known as 4-Boc-2-oxopiperazine, has emerged as a critical building block for researchers and scientists. This in-depth technical guide serves as a comprehensive resource for drug development professionals, offering a detailed exploration of its synthesis, properties, and diverse applications.

Physicochemical Properties and Specifications

This compound is a white to off-white crystalline powder, valued for its stability and predictable reactivity in a variety of chemical transformations. Its fundamental properties are summarized below, providing a baseline for its use in synthetic protocols.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 200.23 g/mol | --INVALID-LINK-- |

| Melting Point | 156-160 °C | Echemi |

| Appearance | White to off-white Crystalline Powder | Echemi |

| Purity | ≥97% | --INVALID-LINK-- |

| CAS Number | 76003-29-7 | --INVALID-LINK-- |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 1.48 (s, 9H), 3.35-3.44 (m, 2H), 3.64 (t, J = 5 Hz, 2H), 4.10 (s, 2H), 6.41 (br s, 1H) |

| ¹³C NMR | Data not consistently available in searched literature. |

| Infrared (IR) | Data not consistently available in searched literature. |

| Mass Spectrometry (MS) | Data not consistently available in searched literature. |

Synthesis of this compound: Detailed Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the piperazin-2-one (B30754) core. Two common and effective protocols are detailed below.

Protocol 1: Synthesis via Boc Anhydride in Dichloromethane (B109758)

This widely used method involves the reaction of piperazin-2-one with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

-

Materials:

-

Piperazin-2-one

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM)

-

Water

-

5% Citric Acid Solution

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

Under an ice-water bath, dissolve piperazin-2-one (10.0 g, 100 mmol), triethylamine (20.2 g, 200 mmol), and a catalytic amount of 4-dimethylaminopyridine (50 mg) in dichloromethane (250 mL).

-

Slowly add di-tert-butyl dicarbonate (22.9 g, 105 mmol) to the solution.

-

Stir the resulting mixture for 1 hour in the ice-water bath, followed by stirring for 4.5 hours at room temperature.

-

Dilute the reaction mixture with dichloromethane (250 mL).

-

Wash the organic layer sequentially with water (200 mL), 5% citric acid solution (200 mL), dilute hydrochloric acid (200 mL), saturated sodium bicarbonate solution (200 mL), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the product.

-

-

Yield: 90%[1]

Protocol 2: Simplified Synthesis in Dichloromethane

This protocol offers a more streamlined approach to the synthesis.

-

Materials:

-

Piperazin-2-one

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Deionized Water

-

Anhydrous Sodium Sulfate

-

-

Procedure:

-

Dissolve piperazin-2-one (1.037 g, 10.4 mmol) in 52 mL of dichloromethane.

-

Add di-tert-butyl dicarbonate (2.5 g, 11.4 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 3 hours, monitoring for the complete consumption of piperazin-2-one by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with deionized water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the product as a white solid.

-

-

Yield: Quantitative

Applications as a Synthetic Intermediate

The strategic placement of the Boc protecting group and the reactive lactam functionality makes this compound a highly valuable intermediate in the synthesis of a diverse range of biologically active molecules.

Synthesis of Renin Inhibitors

The piperazine (B1678402) scaffold is a key structural motif in a number of renin inhibitors, which are crucial in the management of hypertension. This compound can serve as a precursor to more complex piperidine-based structures, which are central to the design of potent and orally bioavailable direct renin inhibitors.

Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The piperazine ring is a common feature in many DPP-IV inhibitors.[2][3] this compound provides a versatile starting point for the synthesis of novel piperazine-derived constrained inhibitors of DPP-IV.[3]

Synthesis of Imidazopyridine Derivatives

Imidazopyridine derivatives are being investigated for the treatment of hyperlipidemia. The amide nitrogen within the this compound ring can undergo coupling reactions, allowing for the attachment of aryl groups, a key step in the synthesis of certain imidazopyridine-based therapeutic agents.[1]

Experimental Workflow for N-Arylation:

Caption: General workflow for the N-arylation of this compound.

Role in Biological Pathways

While this compound itself is a synthetic intermediate and not biologically active, the piperazine moiety it contains is a well-established pharmacophore. Piperazine-containing compounds are known to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes.[4] Their incorporation into drug candidates can influence key pharmacological properties such as efficacy, selectivity, and pharmacokinetic profiles. For instance, piperazine derivatives have been shown to modulate signaling pathways implicated in cancer, such as the MAPK and NF-κB pathways.

Logical Relationship of Piperazine Derivatives in Drug Discovery:

Caption: The role of this compound in the drug discovery pipeline.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its robust synthesis, coupled with its versatile reactivity, provides a reliable and efficient pathway to a multitude of complex, biologically active molecules. For researchers and scientists in the field of drug development, a thorough understanding of this key intermediate is not just advantageous, but essential for the continued innovation of novel therapeutics.

References

- 1. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. oatext.com [oatext.com]

- 3. Design, synthesis, biological screening, and molecular docking studies of piperazine-derived constrained inhibitors of DPP-IV for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Boc-2-oxopiperazine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-2-oxopiperazine is a valuable building block in peptide synthesis, serving as a constrained dipeptide mimetic. Its incorporation into peptide sequences can enforce specific secondary structures, such as β-turns, which are crucial for biological activity and receptor recognition. The rigidified backbone imparted by the oxopiperazine scaffold can also enhance metabolic stability by reducing susceptibility to enzymatic degradation. These properties make this compound an attractive tool for the design of novel peptidomimetics with improved pharmacological profiles.

This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS). The following sections will cover the principles of both Boc and Fmoc strategies, coupling and deprotection protocols, and cleavage from the solid support.

Core Principles of Solid-Phase Peptide Synthesis (SPPS)

SPPS is the cornerstone of modern peptide synthesis, enabling the stepwise assembly of amino acids on an insoluble resin support.[1] The two primary strategies, Boc/Bzl and Fmoc/tBu, are defined by their respective N-α-protecting groups.[1]

-

Boc/Bzl Strategy: This approach utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary N-α-protection and benzyl-based groups for more permanent side-chain protection.[2][3] The Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while final cleavage from the resin and removal of side-chain protecting groups require a strong acid like hydrofluoric acid (HF).[2][3]

-

Fmoc/tBu Strategy: This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-α-protection and acid-labile tert-butyl (tBu) groups for side-chain protection.[4] The Fmoc group is removed with a mild base, such as piperidine, while the final cleavage is performed with TFA.[4]

The choice of strategy depends on the specific requirements of the target peptide and the available instrumentation. For the incorporation of this compound, a Boc-SPPS strategy is the most direct approach. However, it can also be incorporated in an Fmoc-based synthesis, provided the N-terminal Boc group is removed orthogonally.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a growing peptide chain on a solid support. Optimization may be required based on the specific sequence and scale of the synthesis.

Protocol 1: Boc Solid-Phase Peptide Synthesis (Boc-SPPS) Cycle for this compound Incorporation

This protocol outlines a standard cycle for Boc-SPPS, which can be adapted for the coupling of this compound.

1. Resin Selection and Preparation:

-

Select a suitable resin for Boc-SPPS, such as Merrifield or PAM resin.[5]

-

Swell the resin in dichloromethane (B109758) (DCM) for at least 30 minutes in a reaction vessel.

2. Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[5]

-

Follow with a 20-30 minute treatment with 50% TFA in DCM to ensure complete Boc group removal.[1][5]

-

Wash the resin thoroughly with DCM (3x) and isopropanol (B130326) (2x) to remove residual acid and byproducts.[5]

3. Neutralization:

-

Neutralize the resulting trifluoroacetate (B77799) salt by washing the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.[2]

-

Wash the resin with DCM (3x) to remove excess base.

4. Coupling of this compound:

-

Dissolve this compound (2-4 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU, or DCC/HOBt) in N,N-dimethylformamide (DMF) or DCM.

-

Add DIEA (2 equivalents relative to the amino acid derivative) to the activation mixture.

-

Add the activated this compound solution to the resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test (for primary amines) or a chloranil (B122849) test (for secondary amines). A negative test indicates complete coupling. If the coupling is incomplete, a second coupling can be performed.

5. Capping (Optional):

-

To block any unreacted amino groups, treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

6. Washing:

-

Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

7. Repeat Cycle:

-

Repeat steps 2-6 for the subsequent amino acid couplings.

8. Cleavage and Deprotection:

-

After the final coupling, wash the resin with DCM and dry under vacuum.

-

Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as anhydrous HF with appropriate scavengers (e.g., anisole).[1][5]

Data Presentation: Comparison of SPPS Strategies and Reagents

The following tables summarize key parameters and reagents for both Fmoc/tBu and Boc/Bzl SPPS strategies, as well as common coupling reagents.

| Parameter | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| N-α-Protecting Group | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | tBu-based (Acid-labile) | Bzl-based (Strong acid-labile) |

| Deprotection Reagent | 20% Piperidine in DMF | 50% TFA in DCM |

| Deprotection Time | 5-10 minutes | 20-30 minutes |

| Final Cleavage Reagent | TFA-based cocktails | Anhydrous HF |

| Cleavage Time | 1-3 hours | ~1 hour |

| Typical Crude Purity | Sequence-dependent, generally >70% | Sequence-dependent, generally >70% |

Table 1: Comparison of key parameters for Fmoc/tBu and Boc/Bzl SPPS strategies.[1]

| Coupling Reagent | Description | Advantages | Disadvantages |

| HBTU/HATU | Aminium/Uronium salts | High coupling efficiency, fast reaction times | Higher cost, potential for side reactions |

| HCTU | Guanidinium salt similar to HBTU | High coupling efficiency, often faster than HBTU | More expensive than HBTU |

| DIC/Oxyma | Carbodiimide with an oxime additive | Low racemization, cost-effective | Slower than uronium/aminium salts |

| PyBOP | Phosphonium-based reagent | Effective for sterically hindered couplings | Can be less efficient than HATU for some sequences |

| DCC/HOBt | Carbodiimide with an additive | Cost-effective | Formation of insoluble DCU byproduct |

Table 2: Common coupling reagents used in solid-phase peptide synthesis.[1]

Visualizations

The following diagrams illustrate the chemical structures and workflows described in these application notes.

Caption: Chemical structure of this compound.

Caption: Workflow for the incorporation of this compound using Boc-SPPS.

Caption: Conceptual diagram of β-turn mimicry using this compound.

Conclusion

The incorporation of this compound into peptide sequences is a powerful strategy for the development of conformationally constrained peptidomimetics. By following the detailed protocols and understanding the core principles of SPPS outlined in these application notes, researchers can effectively utilize this building block to create novel peptide-based therapeutics with enhanced biological activity and stability. Careful selection of synthesis strategy, coupling reagents, and reaction conditions is paramount to achieving high-purity products.

References

Application Notes and Protocols: N1-Alkylation of 4-Boc-2-oxopiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of piperazine (B1678402) and its derivatives is a cornerstone in medicinal chemistry, as this scaffold is a key component in numerous clinically approved drugs. The 2-oxopiperazine core, in particular, offers a versatile platform for the development of novel therapeutic agents. This document provides detailed application notes and protocols for the N1-alkylation of 4-Boc-2-oxopiperazine, a critical intermediate in the synthesis of diverse compound libraries for drug discovery.

The tert-butyloxycarbonyl (Boc) protecting group at the N4 position allows for the selective alkylation of the more nucleophilic N1 nitrogen. This targeted modification enables the introduction of a wide range of substituents, facilitating the exploration of structure-activity relationships (SAR). The protocols outlined below describe a general and robust method for this transformation using various alkyl halides under basic conditions.

Reaction Principle and Logical Relationship

The N1-alkylation of this compound proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the N1 amide proton using a suitable base, generating a nucleophilic anion. This anion then attacks the electrophilic carbon of an alkyl halide, resulting in the formation of a new carbon-nitrogen bond and yielding the N1-alkylated product. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.

Experimental Protocols

General Procedure for N1-Alkylation of this compound

This protocol describes a general method for the N1-alkylation of this compound using sodium hydride as the base in tetrahydrofuran (B95107) (THF).

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the formation of the sodium salt.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with water and then brine.

-

Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N1-alkylated this compound.

Alternative Procedure using Potassium Carbonate

For less reactive alkyl halides or when a milder base is preferred, potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (B52724) can be employed.[1]

Procedure:

-

To a solution of this compound (1.0 equivalent) in anhydrous DMF or acetonitrile, add potassium carbonate (2.0-3.0 equivalents) and the alkyl halide (1.2-1.5 equivalents).

-

Heat the reaction mixture to 50-80 °C and stir until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography.

Data Presentation

The following table summarizes the results for the N1-alkylation of this compound with various alkyl halides using the general sodium hydride protocol.

Table 1: N1-Alkylation of this compound with Various Alkyl Halides

| Entry | Alkyl Halide (R-X) | Product | Reaction Time (h) | Yield (%) |

| 1 | Methyl Iodide | 1-Methyl-4-Boc-2-oxopiperazine | 4 | 85 |

| 2 | Ethyl Bromide | 1-Ethyl-4-Boc-2-oxopiperazine | 6 | 82 |

| 3 | Propyl Iodide | 1-Propyl-4-Boc-2-oxopiperazine | 6 | 80 |

| 4 | Benzyl Bromide | 1-Benzyl-4-Boc-2-oxopiperazine | 3 | 92 |

| 5 | Allyl Bromide | 1-Allyl-4-Boc-2-oxopiperazine | 4 | 88 |

| 6 | 4-Fluorobenzyl Bromide | 1-(4-Fluorobenzyl)-4-Boc-2-oxopiperazine | 3 | 90 |

Yields are for isolated, purified products.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the general experimental protocol for the N1-alkylation of this compound.

Conclusion

The N1-alkylation of this compound is a highly efficient and versatile method for the synthesis of a diverse range of N1-substituted 2-oxopiperazine derivatives. The protocols provided herein offer robust and reproducible procedures for this key transformation, which is of significant importance in the field of medicinal chemistry and drug development. The choice of a strong base like sodium hydride generally provides excellent yields with a variety of alkyl halides. For more sensitive substrates, a milder base such as potassium carbonate can be effectively utilized. These methods provide a reliable foundation for the construction of compound libraries for hit-to-lead optimization and the development of novel therapeutic candidates.

References

Application Notes and Protocols for the Synthesis of Chiral 2-Oxopiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-oxopiperazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their rigidified peptide backbone and stereochemically defined side chains make them valuable scaffolds for mimicking peptide turns and interacting with biological targets with high affinity and selectivity. This has led to their exploration as potent therapeutic agents, including protease-activated receptor 1 (PAR1) antagonists and antiviral compounds targeting the dengue virus NS4B protein.[1][2] The precise stereochemical control during synthesis is paramount, as the biological activity of these compounds is often highly dependent on their absolute configuration.

This document provides detailed application notes and experimental protocols for several key synthetic strategies to access enantiomerically enriched 2-oxopiperazine derivatives. The methodologies covered include catalytic asymmetric synthesis, diastereoselective approaches, and enzymatic resolutions, providing a comprehensive guide for researchers in the field.

Synthetic Strategies and Experimental Protocols

Several robust methods have been developed for the asymmetric synthesis of chiral 2-oxopiperazines. The choice of strategy often depends on the desired substitution pattern, scalability, and the availability of starting materials. Here, we detail some of the most effective and widely used protocols.

Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

This method provides a direct route to chiral disubstituted piperazin-2-ones with excellent enantioselectivity through the asymmetric hydrogenation of readily available pyrazin-2-ol precursors.[3]

Experimental Workflow:

Caption: Workflow for Pd-Catalyzed Asymmetric Hydrogenation.

Detailed Protocol:

A mixture of the 5,6-disubstituted pyrazin-2-ol (0.2 mmol), Pd(OCOCF₃)₂ (5.0 mol%), and (R)-TolBINAP (5.5 mol%) is placed in a glovebox. The solids are transferred to a vial insert within a high-pressure autoclave. Anhydrous and degassed dichloromethane (B109758) (DCM)/benzene (1:1, 1.0 mL) and a solution of TsOH·H₂O (100 mol%) in DCM/benzene are added. The autoclave is sealed, removed from the glovebox, charged with 1000 psi of H₂, and heated to 80 °C for 24-48 hours. After cooling and releasing the pressure, the reaction mixture is concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the chiral piperazin-2-one.

| Entry | Substrate (Pyrazin-2-ol) | Product (Piperazin-2-one) | Yield (%) | ee (%) |

| 1 | 5,6-diphenyl | 5,6-diphenyl | 95 | 90 |

| 2 | 5-phenyl-6-methyl | 5-phenyl-6-methyl | 92 | 88 |

| 3 | 5-(4-methoxyphenyl)-6-phenyl | 5-(4-methoxyphenyl)-6-phenyl | 96 | 89 |

Table 1: Representative results for the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols.[3]

Palladium-Catalyzed Asymmetric Allylic Alkylation

Developed by Stoltz and coworkers, this powerful method allows for the synthesis of α-secondary and α-tertiary piperazin-2-ones through the decarboxylative allylic alkylation of differentially N-protected piperazin-2-one enolates.[4][5]

Experimental Workflow:

Caption: Workflow for Asymmetric Allylic Alkylation.

Detailed Protocol:

In a glovebox, an oven-dried vial is charged with the N-protected piperazin-2-one allyl ester (1.0 equiv), [Pd₂(pmdba)₃] (5 mol%), and (S)-(CF₃)₃-tBuPHOX (12.5 mol%). The vial is sealed, and toluene (to a concentration of 0.014 M) is added. The reaction mixture is stirred at 40 °C for 12–48 hours. Upon completion, the mixture is cooled to room temperature and concentrated. The crude product is purified by flash chromatography on silica gel to yield the enantioenriched α-substituted piperazin-2-one.[4]

| Entry | N(1)-Protecting Group | α-Substituent | Yield (%) | ee (%) |

| 1 | Benzoyl | Allyl | 95 | 94 |

| 2 | Benzoyl | Methyl | 85 | 92 |

| 3 | Benzoyl | Benzyl | 90 | 96 |

Table 2: Representative results for the asymmetric allylic alkylation of piperazin-2-ones.[4]

Diastereoselective Alkylation with a Chiral Auxiliary

This classical yet effective approach utilizes a chiral auxiliary, temporarily attached to the piperazin-2-one scaffold, to direct the stereoselective introduction of a substituent. Subsequent removal of the auxiliary provides the desired chiral product.

Experimental Workflow:

Caption: Workflow for Diastereoselective Alkylation.

Detailed Protocol:

To a solution of the N-acylated piperazin-2-one bearing a chiral auxiliary (1.0 equiv) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (NaHMDS, 2.0 M in THF, 2.0 equiv) dropwise. The mixture is stirred for 45-90 minutes at -78 °C, after which the electrophile (R-X, 2.0 equiv) is added. The reaction is stirred for an additional period until completion (monitored by TLC). The reaction is then quenched with saturated aqueous NH₄Cl and warmed to room temperature. The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. The diastereomeric ratio is determined by NMR analysis of the crude product. The major diastereomer is isolated by chromatography. The chiral auxiliary is then cleaved under appropriate conditions (e.g., reduction with LiAlH₄ for an oxazolidinone auxiliary) to yield the chiral 3-substituted piperazin-2-one.[6]

| Entry | Chiral Auxiliary | Electrophile | Diastereomeric Excess (de, %) |

| 1 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | CH₃I | >99 |

| 2 | (R)-4-benzyl-2-oxazolidinone | BnBr | >98 |

| 3 | (S)-4-isopropyl-2-oxazolidinone | Allyl Bromide | >96 |

Table 3: Representative results for diastereoselective alkylation.[6]

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a green and highly selective method for separating enantiomers. This protocol describes the resolution of a racemic N-Boc-piperazine-2-carboxylic acid methyl ester, a versatile precursor to chiral 2-oxopiperazines, using Alcalase.[7]

Experimental Workflow:

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol:

Racemic methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate (1.0 g) is suspended in a phosphate buffer (0.1 M, pH 8.0, 50 mL). Alcalase (commercial preparation) is added, and the mixture is stirred at 30 °C. The pH of the reaction is maintained at 8.0 by the addition of 0.1 M NaOH solution. The reaction is monitored by HPLC for the consumption of the starting material. Once approximately 50% conversion is reached, the reaction is stopped by adjusting the pH to 2.0 with 1 M HCl. The aqueous solution is extracted with ethyl acetate (B1210297). The organic extracts contain the unreacted (R)-ester. The aqueous layer is then saturated with NaCl and extracted with ethyl acetate to isolate the (S)-acid. Both products are purified by standard methods.[7]

| Substrate | Enzyme | Product 1 ((S)-acid) | ee (%) | Product 2 ((R)-ester) | ee (%) |

| rac-N-Boc-piperazine-2-carboxylic acid methyl ester | Alcalase | (S)-N-Boc-piperazine-2-carboxylic acid | >98 | (R)-N-Boc-piperazine-2-carboxylic acid methyl ester | >98 |

Table 4: Representative results for enzymatic kinetic resolution.[7]

Biological Applications and Signaling Pathways

Chiral 2-oxopiperazine derivatives have shown promise in modulating key biological pathways implicated in various diseases.

PAR1 Antagonism

Protease-activated receptor 1 (PAR1) is a G protein-coupled receptor that plays a crucial role in thrombosis and has been implicated in cancer progression.[8] Certain chiral 2-oxopiperazines have been designed as PAR1 antagonists, inhibiting thrombin-induced platelet aggregation.

Caption: PAR1 Signaling and Inhibition by 2-Oxopiperazines.

Dengue Virus Inhibition

The dengue virus non-structural protein 4B (NS4B) is essential for viral replication.[9] Chiral 2-oxopiperazine derivatives have been identified as inhibitors of dengue virus replication by targeting the NS4B protein.[2]

Caption: Dengue Virus Replication and NS4B Inhibition.

Conclusion

The synthesis of chiral 2-oxopiperazine derivatives is a dynamic area of research with significant implications for drug discovery. The protocols and data presented herein offer a practical guide for chemists to access these valuable compounds. The continued development of novel, efficient, and stereoselective synthetic methods will undoubtedly accelerate the discovery of new therapeutics based on this privileged scaffold.

References

- 1. Highly functionalized 2-oxopiperazine-based peptidomimetics: an approach to PAR1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 5. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chiral synthesis and enzymatic resolution of (S)-(-)piperazine-2-carboxylic acid using enzyme alcalase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of Arylpiperazine Derivatives as Protease Activated Receptor 1 Antagonists and Their Evaluation as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Dengue Virus by Targeting Viral NS4B Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Applications of 4-Boc-2-Oxopiperazine in Medicinal Chemistry

FOR IMMEDIATE RELEASE

[City, State] – [Date] – The 4-Boc-2-oxopiperazine moiety has emerged as a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of therapeutic agents. Its inherent structural features allow for the facile introduction of various substituents, enabling the fine-tuning of pharmacological properties. This has led to its incorporation into compounds targeting a range of diseases, from infectious diseases like dengue fever to metabolic disorders such as obesity and cardiovascular conditions. This application note provides a detailed overview of the use of this compound in the development of novel drug candidates, complete with experimental protocols and quantitative data to guide researchers in this promising field.

Application in the Development of Dengue Virus Inhibitors

The 2-oxopiperazine core has been successfully utilized in the design of potent inhibitors of the dengue virus (DENV), a mosquito-borne flavivirus that poses a significant global health threat. By morphing a known pyrrolopiperazinone screening hit, researchers have developed 2-oxopiperazine derivatives that exhibit potent anti-dengue activity.[1]

A standout example is compound (S)-29, which has demonstrated potent cell-based activity against all four dengue serotypes with a 50% effective concentration (EC50) of less than 0.1 µM.[1] Cross-resistance studies have confirmed that these analogs target the viral NS4B protein, a key component of the viral replication complex.[1]

Quantitative Data: Anti-Dengue Activity of 2-Oxopiperazine Derivatives

| Compound | DENV-2 EC50 (µM) | DENV-1 EC50 (µM) | DENV-3 EC50 (µM) | DENV-4 EC50 (µM) | Cytotoxicity (CC50, µM) |

| (S)-29 | < 0.1 | < 0.1 | < 0.1 | < 0.1 | > 50 |

| Scaffold Hit 4 | 1.5 | - | - | - | > 50 |

Experimental Protocol: Synthesis of a 2-Oxopiperazine Dengue Virus Inhibitor Intermediate

A general synthetic route to 2-oxopiperazine derivatives often starts with the commercially available this compound. The following is a representative protocol for the initial functionalization at the N1 position, a common step in the synthesis of more complex analogs.

Synthesis of 1-Substituted-4-Boc-2-oxopiperazine:

-

To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.1 eq) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add the desired electrophile (e.g., an alkyl halide or benzyl (B1604629) bromide, 1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1-substituted-4-Boc-2-oxopiperazine.

Experimental Protocol: Dengue Virus Replicon Assay

The antiviral activity of the synthesized compounds is typically evaluated using a dengue virus replicon assay. This assay measures the inhibition of viral RNA replication.

-

Cell Seeding: Seed a suitable host cell line (e.g., BHK-21 or Huh-7 cells) in 96-well plates at a density that allows for logarithmic growth during the assay period.

-